4-[2-(Allyloxy)ethyl]piperidine hydrochloride
Overview
Description
Scientific Research Applications
Efficient and Selective Oxidation of Alcohols
Research highlights the use of catalytic systems for the efficient oxidation of primary alcohols to aldehydes without overoxidation to carboxylic acids. This process applies to aliphatic, benzylic, and allylic alcohols, demonstrating the importance of selective oxidation in synthetic chemistry (Einhorn et al., 1996).
Structural Analysis of Piperidine Derivatives
Studies on the crystal and molecular structure of piperidine derivatives, such as 4-carboxypiperidinium chloride, offer insights into the conformation and intermolecular interactions within these compounds. Such research aids in understanding the physical and chemical properties of piperidine-based substances (Szafran et al., 2007).
Synthesis of Schiff and Mannich Bases
The synthesis of Schiff and Mannich bases from isatin derivatives and amino-triazole-ones demonstrates the versatility of piperidine derivatives in forming a wide range of chemically significant compounds. These bases have applications in pharmaceutical chemistry and material science (Bekircan & Bektaş, 2008).
Anti-acetylcholinesterase Activity
Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity, highlighting their potential in therapeutic applications, particularly in the treatment of conditions like Alzheimer's disease. Modifications to the piperidine nitrogen atom have shown significant effects on activity (Sugimoto et al., 1990).
Novel Cytotoxic and Anticancer Agents
Research into piperidine derivatives has led to the discovery of novel cytotoxic and anticancer agents, showcasing the potential of these compounds in oncology. Structural modifications and the introduction of specific functional groups have been found to significantly influence cytotoxic activity (Dimmock et al., 1998).
Properties
IUPAC Name |
4-(2-prop-2-enoxyethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-8-12-9-5-10-3-6-11-7-4-10;/h2,10-11H,1,3-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFSYZHNRFZWQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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